molecular formula C12H13ClN4S B6336063 1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1417825-49-0

1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6336063
CAS No.: 1417825-49-0
M. Wt: 280.78 g/mol
InChI Key: GBFBLTSETTZFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group and a thiadiazole ring attached to a piperazine moiety

Safety and Hazards

The compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with Target Organs being the Respiratory system .

Mechanism of Action

Target of Action

The primary target of 1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine, also known as 3-(3-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole, is the 5-HT 2c serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

The compound acts as an agonist at the 5-HT 2c serotonin receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter serotonin. The activation of the 5-HT 2c receptor can lead to various physiological responses, including changes in mood, appetite, and anxiety levels.

Pharmacokinetics

It is known that the compound is metabolized in the liver, primarily by the enzyme cyp2d6 . The elimination half-life ranges from 4 to 14 hours , indicating that the compound is relatively quickly removed from the body. The compound is excreted in the urine .

Result of Action

The activation of the 5-HT 2c receptor by this compound can lead to a variety of molecular and cellular effects. These include changes in neuronal firing rates, alterations in the release of various neurotransmitters, and modifications in gene expression. At the behavioral level, these changes can manifest as alterations in mood, anxiety, and feeding behavior .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to cross biological membranes. Additionally, the presence of other drugs or substances that can interact with the same receptor or metabolic enzymes can influence the compound’s action and efficacy. It’s also worth noting that this compound may pose a risk to the environment, particularly aquatic ecosystems .

Biochemical Analysis

Biochemical Properties

1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine plays a significant role in biochemical reactions, particularly as a serotonergic agonist. It has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological and neurological processes. Additionally, the compound has affinity for multiple neurotransmitter receptor binding sites in human brain membranes . These interactions suggest that this compound can modulate neurotransmitter release and receptor activity, impacting mood, cognition, and behavior.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to induce hypophagia (reduced food intake) in food-deprived and freely feeding rats . This effect is likely mediated through its action on serotonin receptors, which are known to regulate appetite and satiety. Furthermore, the compound influences cell signaling pathways, particularly those involving serotonin, which can affect gene expression and cellular metabolism . These cellular effects highlight the compound’s potential in modulating physiological responses and its relevance in studying metabolic and neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with serotonin receptors. As a 5-HT2C receptor agonist, it binds to these receptors and stimulates their activity, mimicking the effects of serotonin . This binding interaction leads to the activation of downstream signaling pathways that regulate various physiological processes. Additionally, the compound’s affinity for other neurotransmitter receptors suggests it may have broader effects on neurotransmission and receptor modulation . These molecular mechanisms are essential for understanding the compound’s pharmacological and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is metabolized extensively, with its primary metabolites being hydroxylated derivatives and degradation products of the piperazine moiety . These metabolites are excreted in urine, indicating the compound’s metabolic stability and clearance. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, particularly in relation to neurotransmitter systems and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce mild stimulatory effects on the central nervous system, including increased locomotor activity and enhanced mood . At higher doses, it can produce adverse effects such as anxiety, headaches, and appetite loss . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety . The major metabolites include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline . These metabolites are further processed through glucuronidation and sulfation, facilitating their excretion. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential interactions with other drugs and metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization within tissues is influenced by its affinity for serotonin receptors, particularly in the brain, where it accumulates in regions with high receptor density . This distribution pattern is essential for its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and membrane-bound compartments . It is directed to specific cellular compartments through targeting signals and post-translational modifications that influence its activity and function. The compound’s localization within subcellular structures is crucial for its interaction with receptors and other biomolecules, impacting its overall efficacy and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFBLTSETTZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.